2-Phenylbenzhydrazide Exhibits 4.2-Fold Superior Tyrosinase Inhibition Potency Compared to Kojic Acid Positive Control
In a 2024 study evaluating benzamide derivatives for tyrosinase inhibition, 2-phenylbenzhydrazide (reported as N′-phenylbenzohydrazide) demonstrated an IC50 value of 10.5 μM against mushroom tyrosinase, which is 4.2-fold more potent than the standard reference inhibitor kojic acid (IC50 = 44.6 μM) [1]. The comparative data establishes this compound as a validated tyrosinase inhibitor with quantifiable potency exceeding a widely used benchmark.
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.5 μM |
| Comparator Or Baseline | Kojic acid: IC50 = 44.6 μM |
| Quantified Difference | 4.2-fold greater potency (lower IC50) |
| Conditions | Mushroom tyrosinase in vitro assay |
Why This Matters
For researchers developing tyrosinase inhibitors for cosmetic or therapeutic melanogenesis modulation, this compound provides a validated starting point with demonstrated potency exceeding the industry-standard reference inhibitor.
- [1] Dung, N. T., et al. (2024). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Vietnam Journal of Science and Technology. View Source
